![molecular formula C17H16N6O B2939369 2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900262-53-5](/img/structure/B2939369.png)
2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including a tetrahydrofuran ring, a pyrazole ring, a triazole ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. These rings can contribute to the overall stability of the molecule and can also impact its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom, while the pyrazole, triazole, and pyrimidine rings could participate in various substitution and addition reactions .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Grindstone Technology and Solvent-Free Synthesis : Innovative methods such as grindstone technology and solvent-free synthesis have been developed for creating azolopyrimidines, demonstrating efficiency and environmental benefits. For instance, pyrazolyl-triazolo[1,5-a]pyrimidines and related compounds were synthesized using grindstone methodology, showcasing a greener approach to chemical synthesis with notable antibacterial activities (El-Hashash, Gomha, & El-Arab, 2017). Similarly, a green one-pot solvent-free synthesis technique was employed for the creation of pyrazolo[1,5-a]pyrimidines, highlighting the push towards more sustainable chemical synthesis methods (Abdelhamid et al., 2016).
Pharmaceutical and Biological Applications
Antimicrobial Activities : The synthesized azolopyrimidines exhibit promising antimicrobial properties. Research has shown that certain compounds within this class demonstrated significant antibacterial activities, comparable to traditional antibiotics like penicillin and streptomycin, indicating their potential as novel antimicrobial agents (El-Hashash, Gomha, & El-Arab, 2017).
Antiviral Potential Against COVID-19 : Novel pyrimidine derivatives have been explored for their antiviral activities, particularly against SARS-CoV-2. Through molecular docking studies, compounds were identified that exhibited promising antiviral activity, suggesting their potential utility in COVID-19 treatment strategies (Alamshany et al., 2023).
properties
IUPAC Name |
10-(4-methylphenyl)-4-(oxolan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)23-16-13(9-19-23)17-20-15(14-3-2-8-24-14)21-22(17)10-18-16/h4-7,9-10,14H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXAOHOKVYQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
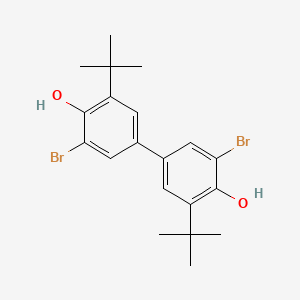
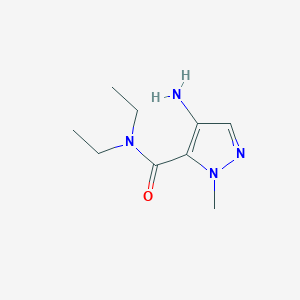
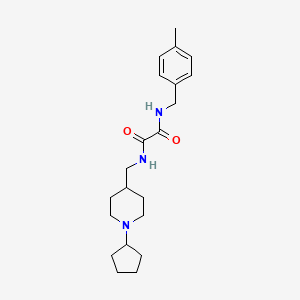
![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)
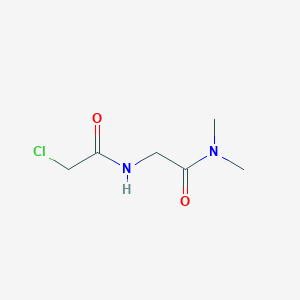



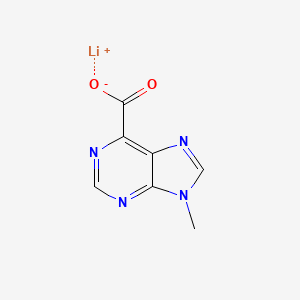
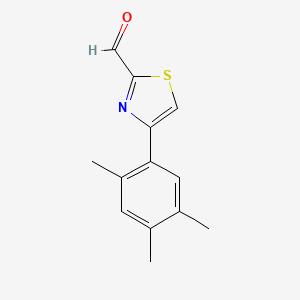
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)
![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)
![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)